

Physical and chemical properties of 5-(carboxymethoxy)uridine.

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Compound of Interest

Compound Name: Uridine-5-oxyacetic acid

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An In-depth Technical Guide to 5-(carboxymethoxy)uridine

This guide provides a comprehensive overview of the physical, chemical, and biological properties of 5-(carboxymethoxy)uridine (cm5U), a modified nucleoside found in transfer RNA (tRNA). It is intended for researchers, scientists, and professionals in the field of drug development.

Core Properties of 5-(carboxymethoxy)uridine

5-(carboxymethoxy)uridine, with the chemical formula C11H14N2O8, is a derivative of the pyrimidine nucleoside uridine.[1] It is characterized by the presence of a carboxymethyl group attached to the C5 position of the uracil base. This modification is primarily found at the wobble position (position 34) of the anticodon in certain bacterial tRNAs, where it plays a crucial role in the efficiency and fidelity of protein translation.[2]

Physical and Chemical Properties

A summary of the key physical and chemical properties of 5-(carboxymethoxy)uridine is presented in the table below. While some experimental data is limited, computed values and data from its parent compound, uridine, are provided for reference.



Property	Value	Source
IUPAC Name	2-[1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2,4-dioxopyrimidin-5-yl]acetic acid	[1]
Synonyms	5-Carboxymethyluridine, cm5U, Uridine-5-acetic acid	[3]
CAS Number	20964-06-1	[1]
Molecular Formula	C11H14N2O8	[1]
Molecular Weight	302.24 g/mol	[1]
Appearance	Assumed to be a solid, similar to uridine.	
Melting Point	Data not available. For reference, the melting point of uridine is 165 °C.	[4]
Solubility	Data not available. Uridine is soluble in water (~34.9 μg/mL at pH 7.4), DMSO (~10 mg/mL), and DMF (~16 mg/mL).	[4][5]
pKa	The negatively charged carboxymethyl side chain is reported to decrease the acidity of the uracil ring.	[6]
XLogP3	-2.5	[1]

Spectroscopic Data

Detailed spectroscopic analyses are crucial for the identification and characterization of 5-(carboxymethoxy)uridine. Below is a summary of available data.



Mass Spectrometry: Liquid chromatography-mass spectrometry (LC-MS) data is available for 5-(carboxymethoxy)uridine. The protonated molecule ([M+H]+) is observed at an m/z of approximately 303.0823.[1] The fragmentation of uridine derivatives typically involves the cleavage of the glycosidic bond and cross-ring cleavage of the ribose sugar.[7]

Parameter	Value
Precursor Ion (m/z)	303.0823 ([M+H]+)
Major Fragment Ions (m/z)	125.0352, 82.02981, 153.0318

NMR Spectroscopy: While specific, high-resolution NMR spectra for 5-(carboxymethoxy)uridine are not readily available in the cited literature, the expected chemical shifts can be inferred from the structure and data for related compounds like uridine.[8] The presence of the carboxymethoxy group at the C5 position would influence the chemical shifts of the neighboring protons and carbons.

- ¹H NMR: The spectrum would show signals for the ribose protons and the H6 proton of the uracil ring. The methylene protons of the carboxymethoxy group would likely appear as a singlet.
- ¹³C NMR: The spectrum would display 11 distinct carbon signals, including those for the uracil ring, the ribose sugar, and the carboxymethyl group. The carbonyl carbons of the uracil ring would resonate at the downfield end of the spectrum.[8]

Experimental Protocols Synthesis of 5-(carboxymethoxy)uridine

The synthesis of 5-(carboxymethoxy)uridine has been reported in the literature, generally involving the modification of a uridine precursor.[9][10] A common strategy involves the introduction of a substituent at the C5 position of the uracil ring. While a detailed, step-by-step protocol is not available in the provided search results, the general approach involves the reaction of a 5-halouridine derivative with a suitable C2-synthon under basic conditions.[3] The synthesis of related 5-substituted uridines often employs protective group strategies to ensure regioselectivity.[11]



Purification by High-Performance Liquid Chromatography (HPLC)

HPLC is a standard technique for the purification and analysis of nucleosides. For 5-(carboxymethoxy)uridine, a reversed-phase HPLC method would be appropriate, given its polar nature.

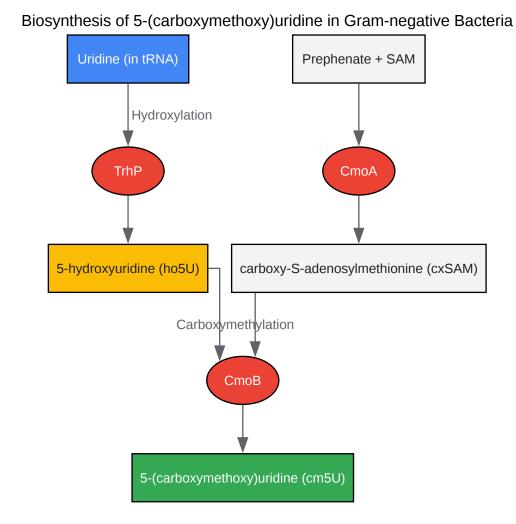
General Protocol Outline:

- Column: A C18 column is commonly used for the separation of nucleosides.[12]
- Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium formate or formic acid in water) and an organic solvent like methanol or acetonitrile is typically employed.[13]
- Detection: UV detection at a wavelength of approximately 254-270 nm is suitable for uridine and its derivatives.[13]
- Flow Rate: A typical flow rate would be in the range of 0.5-1.0 mL/min.

Biological Role and Pathway Visualization

The primary biological role of 5-(carboxymethoxy)uridine is as a modified nucleoside in tRNA, where it influences codon recognition. It is not known to be directly involved in cellular signaling pathways. The following diagram illustrates the biosynthetic pathway of 5-(carboxymethoxy)uridine in Gram-negative bacteria.





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Caption: Biosynthetic pathway of 5-(carboxymethoxy)uridine (cm5U) in Gram-negative bacteria.[2][14]

This pathway begins with a uridine residue within a tRNA molecule, which is hydroxylated to 5-hydroxyuridine by the enzyme TrhP.[14] Subsequently, the enzyme CmoB transfers a carboxymethyl group from carboxy-S-adenosylmethionine (cxSAM) to 5-hydroxyuridine to form 5-(carboxymethoxy)uridine.[14] The cxSAM cofactor is itself synthesized from prephenate and S-adenosylmethionine (SAM) by the enzyme CmoA.[14] In some tRNAs, cm5U can be further methylated to its methyl ester.[2]



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